Cas no 2640975-88-6 (Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate)

Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 7-fluoro-1,4-dihydro-6-methoxy-4-oxo-1-(2-propyn-1-yl)-3-quinolinecarboxylate
- AKOS040727814
- F6782-4587
- ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate
- 2640975-88-6
- Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate
-
- インチ: 1S/C16H14FNO4/c1-4-6-18-9-11(16(20)22-5-2)15(19)10-7-14(21-3)12(17)8-13(10)18/h1,7-9H,5-6H2,2-3H3
- InChIKey: MKDWJPROBLYKLB-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC2C(C(C(=O)OCC)=CN(CC#C)C=2C=1)=O)OC
計算された属性
- せいみつぶんしりょう: 303.09068609g/mol
- どういたいしつりょう: 303.09068609g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 536
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.289±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 457.7±45.0 °C(Predicted)
- 酸性度係数(pKa): -0.41±0.70(Predicted)
Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6782-4587-5μmol |
ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |
2640975-88-6 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6782-4587-2mg |
ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |
2640975-88-6 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6782-4587-40mg |
ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |
2640975-88-6 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6782-4587-20mg |
ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |
2640975-88-6 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6782-4587-25mg |
ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |
2640975-88-6 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6782-4587-50mg |
ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |
2640975-88-6 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6782-4587-15mg |
ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |
2640975-88-6 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6782-4587-4mg |
ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |
2640975-88-6 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6782-4587-30mg |
ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |
2640975-88-6 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6782-4587-10mg |
ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |
2640975-88-6 | 10mg |
$79.0 | 2023-09-07 |
Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylateに関する追加情報
Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate: A Comprehensive Overview
Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with the CAS number 2640975886. This compound belongs to the class of quinolines, which are aromatic heterocycles widely studied in medicinal chemistry and materials science. The structure of this compound is characterized by a quinoline skeleton with several substituents, including a fluoro group at position 7, a methoxy group at position 6, an ethoxy group at position 3, and a propargyl group at position 1. These substituents confer unique chemical and biological properties to the molecule.
Recent studies have highlighted the potential of Ethyl 7-fluoro-6-methoxy derivatives in drug discovery. For instance, researchers have explored their anti-inflammatory and antioxidant activities, which make them promising candidates for treating chronic diseases such as neurodegenerative disorders and cardiovascular diseases. The presence of the fluoro group at position 7 is particularly significant, as it enhances the compound's lipophilicity and bioavailability, two critical factors for drug efficacy.
The synthesis of Ethyl 7-fluoro derivatives involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. One notable approach reported in the literature involves the use of palladium-catalyzed cross-coupling reactions to introduce the propargyl group at position 1. This method not only simplifies the synthesis process but also enables the incorporation of other functional groups for further chemical modification.
From a pharmacological perspective, Ethyl 7-fluoro compounds have shown remarkable selectivity towards certain biological targets. For example, studies have demonstrated their ability to inhibit specific kinases involved in cancer cell proliferation. This selectivity is attributed to the unique arrangement of substituents on the quinoline ring, which allows for precise molecular interactions with target proteins.
In addition to its therapeutic potential, Ethyl 7-fluoro derivatives are also being investigated for their applications in materials science. Their electronic properties make them suitable candidates for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The methoxy group at position 6 plays a crucial role in modulating these electronic properties by introducing electron-donating effects into the molecule.
Looking ahead, ongoing research aims to further optimize Ethyl 7-fluoro compounds for enhanced efficacy and reduced side effects. One promising avenue involves the development of prodrugs that can be activated selectively within target tissues. This approach could minimize systemic toxicity while maximizing therapeutic benefits.
In conclusion, Ethyl 7-fluoro derivatives represent a fascinating class of compounds with diverse applications across medicinal chemistry and materials science. Their unique structure and functional groups make them invaluable tools for advancing drug discovery and material innovation. As research continues to uncover new insights into their properties and potential uses, this compound will undoubtedly play a pivotal role in shaping future advancements in these fields.
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